molecular formula C23H28ClN3O3 B12911324 (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride CAS No. 38327-22-9

(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

Cat. No.: B12911324
CAS No.: 38327-22-9
M. Wt: 429.9 g/mol
InChI Key: OQHQTNNFTBXQPU-BNBNXSKYSA-N
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Description

(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrrolidin-2-one core, substituted with ethoxyphenyl, phenyl, and piperazine-1-carbonyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the ethoxyphenyl and phenyl groups through electrophilic aromatic substitution or other suitable methods.

    Piperazine-1-carbonyl Group Addition: This step may involve amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the ethoxy group to form corresponding aldehydes or acids.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride may be investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

    Signal Transduction Modulation: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-5-(4-methoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one
  • (4R,5S)-5-(4-chlorophenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one

Uniqueness

The uniqueness of (4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

38327-22-9

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

(4R,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-17(9-11-19)22-20(23(28)25-14-12-24-13-15-25)16-21(27)26(22)18-6-4-3-5-7-18;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22-;/m1./s1

InChI Key

OQHQTNNFTBXQPU-BNBNXSKYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H]2[C@@H](CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl

Origin of Product

United States

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